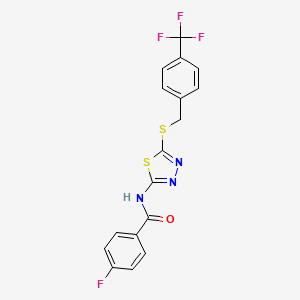

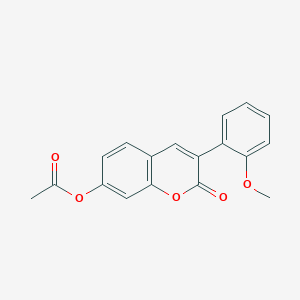

4-fluoro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-fluoro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including a benzamide, a thiadiazole, and a trifluoromethyl group . These groups are common in many pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a thiadiazole ring, and a trifluoromethyl group . The presence of these groups could influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the benzamide group might undergo hydrolysis, while the thiadiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its stability and lipophilicity .科学的研究の応用

Electronic and Optical Properties

Research has focused on the synthesis and polymerization of compounds with similar structures to 4-fluoro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, exploring their potential in electronic and optical applications. For example, Çakal et al. (2021) studied the effect of donor units on the properties of fluorinated acceptor-based systems, finding that the electrochemical and optical properties can be fine-tuned by varying the electron-donating groups, which is crucial for developing low-bandgap materials for electronic applications (Çakal et al., 2021).

Antimicrobial and Antitumor Activities

Several studies have synthesized and evaluated derivatives for antimicrobial and antitumor activities. Başoğlu et al. (2013) explored the microwave-assisted synthesis of compounds containing 1,3,4-thiadiazole and tested their antimicrobial, antilipase, and antiurease activities, identifying compounds with significant bioactivities (Başoğlu et al., 2013). Hutchinson et al. (2001) focused on fluorinated 2-(4-aminophenyl)benzothiazoles, revealing potent cytotoxic activities in vitro against certain cancer cell lines, highlighting the potential of fluorinated compounds in cancer therapy (Hutchinson et al., 2001).

Fluorescence Studies

Matwijczuk et al. (2018) conducted fluorescence studies on similar compounds, demonstrating interesting fluorescence effects influenced by molecular aggregation and charge transfer effects. This research suggests potential applications in developing fluorescent materials for biological and chemical sensors (Matwijczuk et al., 2018).

Chemical Synthesis and Methodology

Research has also focused on the synthesis methodologies for creating fluorinated compounds with potential applications in medicinal chemistry and material science. Wang et al. (2009) reported on a Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination technique, crucial for the selective introduction of fluorine atoms into organic molecules, which is essential for the development of new pharmaceuticals and materials (Wang et al., 2009).

作用機序

Target of Action

The primary target of this compound is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, two key metabolic pathways involved in energy production.

Mode of Action

The compound interacts with SDH through hydrogen bonding and pi-pi interactions . This interaction inhibits the enzymatic activity of SDH, disrupting the normal metabolic processes of the cell .

Result of Action

The inhibition of SDH and the subsequent disruption of metabolic processes can lead to cell death. This makes the compound potentially useful as a fungicide . In fact, some derivatives of the compound have shown good antifungal activity against certain species .

特性

IUPAC Name |

4-fluoro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F4N3OS2/c18-13-7-3-11(4-8-13)14(25)22-15-23-24-16(27-15)26-9-10-1-5-12(6-2-10)17(19,20)21/h1-8H,9H2,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTWIFCJEYBTRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F4N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2464318.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2464320.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenylbutanamide](/img/structure/B2464329.png)

![[(3Z)-2-Oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2464331.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)

![8-(3,5-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2464337.png)